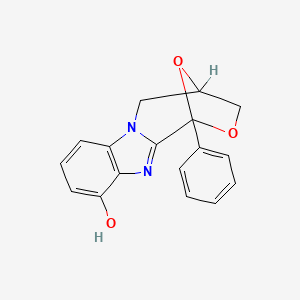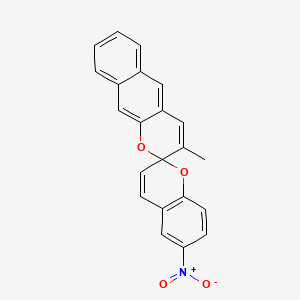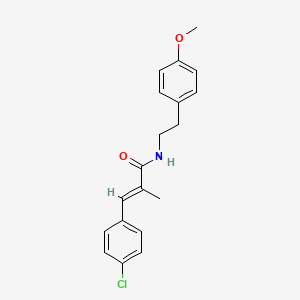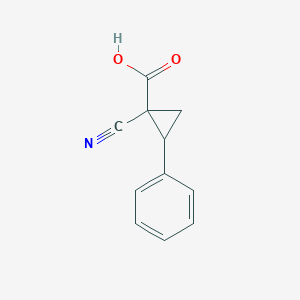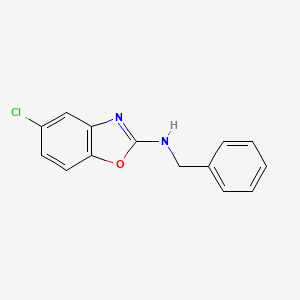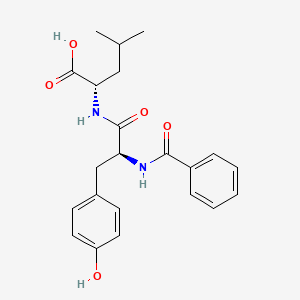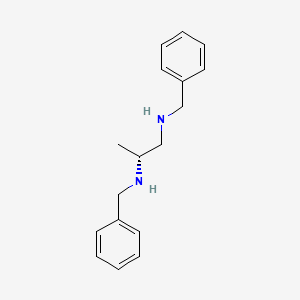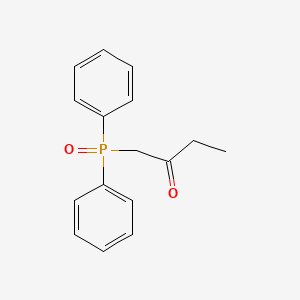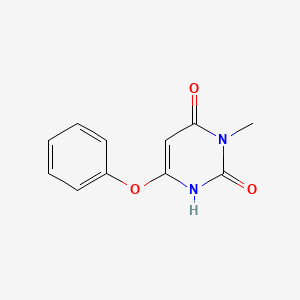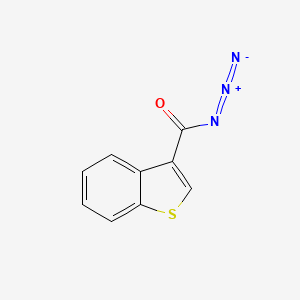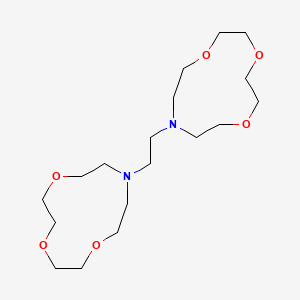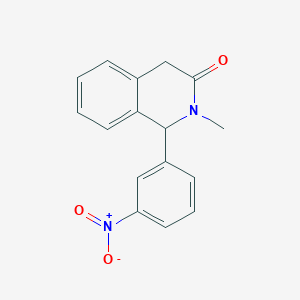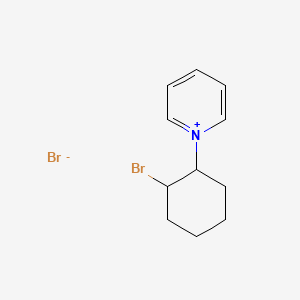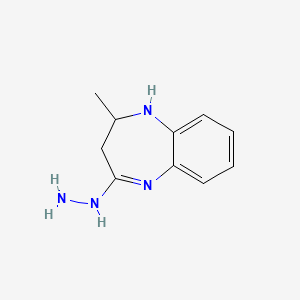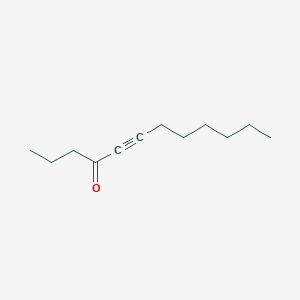
Dodec-5-YN-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-5-YN-4-one is an organic compound with the molecular formula C12H20O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-5-YN-4-one can be synthesized through several methods. One common approach involves the dehydrohalogenation of a vicinal dihalide or vinylic halide. This process typically uses a strong base, such as sodium amide in ammonia (NaNH2/NH3), to facilitate the elimination reaction, resulting in the formation of the alkyne .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar dehydrohalogenation techniques. The choice of reagents and conditions can be optimized to maximize yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dodec-5-YN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing alkynes.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Dodec-5-YN-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dodec-5-YN-4-one involves its interaction with various molecular targets. The triple bond in the alkyne group is highly reactive, allowing the compound to participate in addition reactions with electrophiles. This reactivity can be harnessed in different pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dodec-5-en-4-one: Similar structure but with a double bond instead of a triple bond.
Dodec-6-YN-5-one: An isomer with the triple bond in a different position.
Dodec-5-YN-4-olide: A lactone derivative with a similar carbon backbone.
Uniqueness
Dodec-5-YN-4-one is unique due to its specific placement of the triple bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in applications requiring precise chemical behavior.
Properties
CAS No. |
73922-78-8 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodec-5-yn-4-one |
InChI |
InChI=1S/C12H20O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-8,10H2,1-2H3 |
InChI Key |
PMKRXALCEGXVNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


